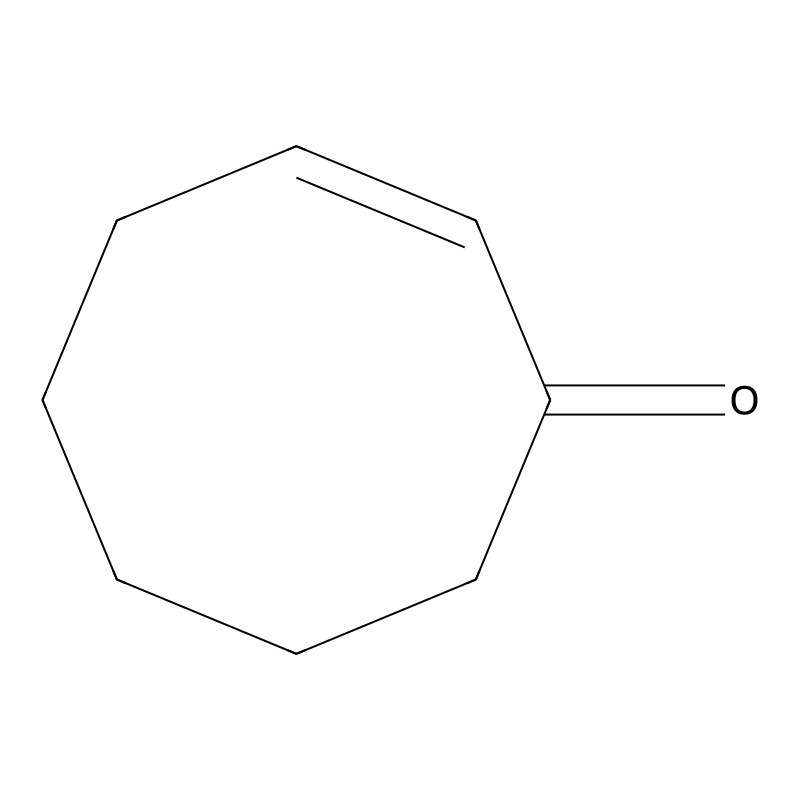

2-Cycloocten-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Photo-induced Diels-Alder Reaction

Scientific Field: Organic Chemistry

Summary of Application: The compound 2-Cycloocten-1-one is used in the photo-induced Diels-Alder reaction, a type of organic chemical reaction . This reaction involves the transformation of certain compounds under the influence of light, leading to the formation of new substances .

Methods of Application: The method involves the ultra-violet irradiation of cis-2-cycloocten-1-one, which is supposed to form trans-2-cycloocten-1-one . This trans-2-cycloocten-1-one then gives Diels-Alder addition products with cyclopentadiene and isoprene .

Synthesis of Organic Compounds

Scientific Field: Organic Synthesis

Summary of Application: 2-Cycloocten-1-one is used as an intermediate in the synthesis of various organic compounds. These include pharmaceuticals, agrochemicals, and fragrances.

Results or Outcomes: The outcomes of these synthesis processes are various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

Origin and Significance:

2-Cycloocten-1-one is not a naturally abundant compound. However, it can be synthesized from various starting materials in a laboratory setting. Its significance lies in its reactivity as a strained cyclic enone (a molecule containing both a double bond and a ketone carbonyl group) []. This structure makes it a valuable intermediate in organic synthesis for the preparation of more complex molecules.

Molecular Structure Analysis

The key feature of 2-cycloocten-1-one is its eight-membered ring structure with a double bond adjacent to a ketone carbonyl group. This creates a ring strain, making the molecule more reactive than its unstrained counterparts []. The double bond can participate in various addition reactions, while the ketone carbonyl can undergo nucleophilic addition reactions. The detailed structure can be found in several online resources.

Chemical Reactions Analysis

Synthesis:

Several methods exist for synthesizing 2-cycloocten-1-one. One common approach involves the ring-closing metathesis reaction of a diene with a ruthenium-based catalyst [].

CH2=CH-CH2-CH2-CH2-CH=CH2 + Ru catalyst -> C₈H₁₂OOther Reactions:

Due to its reactive nature, 2-cycloocten-1-one can participate in various reactions, including:

- Diels-Alder reaction: Reacts with dienes to form cyclic adducts.

- Michael addition: Reacts with nucleophiles to form new carbon-carbon bonds.

- Reduction: Can be reduced to form a saturated cyclic alcohol.

The specific reactions depend on the reaction conditions and desired product.

Physical And Chemical Properties Analysis

Further research is needed to obtain precise data on its melting point, boiling point, solubility, and other properties [].

The uniqueness of 2-Cycloocten-1-one lies in its eight-membered ring structure combined with the enone functionality. This combination gives it distinct reactivity in photo

2-Cycloocten-1-one exhibits certain biological effects, primarily related to its interaction with living tissues. The compound is known to cause skin irritation and serious eye irritation . These properties necessitate careful handling and appropriate safety measures when working with this substance.

While specific synthesis methods for 2-Cycloocten-1-one are not detailed in the provided search results, it's likely that the compound can be synthesized through various organic chemistry techniques. These might include ring-closing reactions, oxidation of cyclooctene derivatives, or other methods common in the synthesis of cyclic ketones.

The primary application of 2-Cycloocten-1-one lies in its use as a reactant in organic synthesis, particularly in photo-induced Diels-Alder reactions. This reaction is valuable in the creation of complex organic molecules, potentially useful in pharmaceutical development or materials science.

Additionally, the compound may find use in research settings for studying reaction mechanisms, photochemistry, and cyclic ketone chemistry.

The photo-induced Diels-Alder reaction of 2-Cycloocten-1-one with 2-Cyclohepten-1-one has been extensively studied . These studies have provided valuable insights into the photochemical behavior of cyclic enones and the mechanisms of Diels-Alder reactions.

Gas chromatography has been used to analyze the reaction mixtures resulting from these interactions, allowing for detailed characterization of the products and reaction kinetics.

Similar Compounds

Several compounds share structural or reactive similarities with 2-Cycloocten-1-one:

- 2-Cyclohepten-1-one: This compound is often used as a reaction partner with 2-Cycloocten-1-one in photo-induced Diels-Alder reactions .

- Cyclohexene: While not directly similar, cyclohexene undergoes free-radical oxidation reactions that may share some mechanistic similarities with reactions of 2-Cycloocten-1-one .

- trans-2-Cyclooctenone: This isomer of 2-Cycloocten-1-one is formed during photo

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant